molecular formula C18H15Cl2N3O3 B11180601 3-chloro-N'-[1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

3-chloro-N'-[1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11180601
M. Wt: 392.2 g/mol
InChI Key: VXXNZVMHUDIHKM-UHFFFAOYSA-N
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Description

3-chloro-N’-[1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzohydrazide moiety linked to a pyrrolidine ring substituted with chloro and methyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.

    Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Benzohydrazide Moiety: The benzohydrazide moiety can be synthesized by reacting benzoyl chloride with hydrazine.

    Coupling Reaction: The final step involves coupling the pyrrolidine derivative with the benzohydrazide moiety under appropriate reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro groups.

Scientific Research Applications

3-chloro-N’-[1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N’-[1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N’-[1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H15Cl2N3O3

Molecular Weight

392.2 g/mol

IUPAC Name

3-chloro-N'-[1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C18H15Cl2N3O3/c1-10-5-6-13(8-14(10)20)23-16(24)9-15(18(23)26)21-22-17(25)11-3-2-4-12(19)7-11/h2-8,15,21H,9H2,1H3,(H,22,25)

InChI Key

VXXNZVMHUDIHKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

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